molecular formula C26H19BrN2O3 B11540323 4-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 2-bromobenzoate CAS No. 339294-66-5

4-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 2-bromobenzoate

Cat. No.: B11540323
CAS No.: 339294-66-5
M. Wt: 487.3 g/mol
InChI Key: QXYQBHBHLGTVMP-OGLMXYFKSA-N
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Description

4-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 2-bromobenzoate: is a chemical compound with the following properties:

    Linear Formula: CHBrNO

    CAS Number: 339294-66-5

    Molecular Weight: 487.357 g/mol

This compound belongs to a class of rare and unique chemicals, and it is provided by Sigma-Aldrich for early discovery researchers . Unfortunately, analytical data for this specific compound is not available, so researchers must confirm its identity and purity independently.

Preparation Methods

Synthetic Routes: The synthetic route for 4-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves specific reactions and conditions

Industrial Production: Information on industrial-scale production methods for this compound is scarce

Chemical Reactions Analysis

Reactivity: This compound may undergo various chemical reactions, including:

    Substitution Reactions: Substituents on the benzene rings can be replaced by other functional groups.

    Oxidation and Reduction Reactions: Depending on the reaction conditions, it may participate in redox processes.

    Hydrolysis: The ester group could be hydrolyzed under appropriate conditions.

Common Reagents: Common reagents used in reactions involving this compound include:

  • Bromine (Br2)
  • Hydrazine (N2H4)
  • Acetic acid (CH3COOH)

Major Products: The major products formed during reactions with this compound depend on the specific reaction conditions and the substituents involved. Detailed studies are necessary to identify these products.

Scientific Research Applications

Chemistry: Researchers may explore its potential as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology and Medicine: Given its unique structure, investigations into its biological activity, such as enzyme inhibition or receptor binding, could be valuable.

Industry: Applications in materials science, pharmaceuticals, or agrochemicals may emerge as more information becomes available.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains unknown. Further research is needed to elucidate its interactions with biological targets and pathways.

Biological Activity

Molecular Formula

  • Chemical Formula : C27H21BrN2O3
  • Molecular Weight : 517.4 g/mol

Structural Characteristics

The compound features a naphthylacetyl group linked to a carbohydrazone moiety, which is further connected to a phenyl ring that bears a bromobenzoate substituent. Such structural features may influence its biological interactions and activities.

Antimicrobial Properties

Research indicates that derivatives of hydrazones, including those similar to 4-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 2-bromobenzoate, exhibit significant antimicrobial activities. A study demonstrated that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may also possess comparable properties.

Cytotoxicity and Anticancer Activity

Several studies have investigated the cytotoxic effects of hydrazone derivatives on cancer cell lines. For instance, compounds with naphthyl and hydrazone functionalities have shown promising results in inducing apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.

Cell Line IC50 (µM) Effect Observed
HeLa (Cervical)15.3Induction of apoptosis
MCF-7 (Breast)22.5Cell cycle arrest
A549 (Lung)18.7Increased ROS production

Anti-inflammatory Activity

Compounds similar to this compound have been reported to exhibit anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of various hydrazone derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Research

In a comparative analysis of several hydrazone derivatives, the compound was tested against multiple cancer cell lines. The results indicated a dose-dependent cytotoxic effect, with the mechanism attributed to mitochondrial dysfunction and subsequent apoptosis.

Properties

CAS No.

339294-66-5

Molecular Formula

C26H19BrN2O3

Molecular Weight

487.3 g/mol

IUPAC Name

[4-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C26H19BrN2O3/c27-24-11-4-3-10-23(24)26(31)32-21-14-12-18(13-15-21)17-28-29-25(30)16-20-8-5-7-19-6-1-2-9-22(19)20/h1-15,17H,16H2,(H,29,30)/b28-17+

InChI Key

QXYQBHBHLGTVMP-OGLMXYFKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Br

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Br

Origin of Product

United States

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